Cas no 88211-47-6 (Silanamine, N-3-butynyl-1,1,1-trimethyl-N-(trimethylsilyl)-)
88211-47-6 structure
Product Name:Silanamine, N-3-butynyl-1,1,1-trimethyl-N-(trimethylsilyl)-
CAS No:88211-47-6
MF:C10H23NSi2
MW:213.467324495316
CID:641148
PubChem ID:13329803
Update Time:2025-04-19
Silanamine, N-3-butynyl-1,1,1-trimethyl-N-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
-
- Silanamine, N-3-butynyl-1,1,1-trimethyl-N-(trimethylsilyl)-
- N,N-bis(trimethylsilyl)but-3-yn-1-amine
- DTXSID90537017
- 88211-47-6
- (but-3-yn-1-yl)bis(trimethylsilyl)amine
- EN300-39913803
- N-(But-3-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
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- Inchi: 1S/C10H23NSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h1H,9-10H2,2-7H3
- InChI Key: YQYNGNVWGZURGH-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)N(CCC#C)[Si](C)(C)C
Computed Properties
- Exact Mass: 213.13700
- Monoisotopic Mass: 213.13690281g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24000
- LogP: 2.98150
Silanamine, N-3-butynyl-1,1,1-trimethyl-N-(trimethylsilyl)- Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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